molecular formula C14H16N2OS B5702374 N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide

Cat. No.: B5702374
M. Wt: 260.36 g/mol
InChI Key: NJPBMZJGMLXILC-UHFFFAOYSA-N
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Description

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide: is a chemical compound characterized by the presence of a thiazole ring substituted with dimethyl groups at positions 4 and 5, and an ethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide typically involves the reaction of 4,5-dimethylthiazole with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

4,5-dimethylthiazole+4-ethylbenzoyl chloridetriethylamineThis compound\text{4,5-dimethylthiazole} + \text{4-ethylbenzoyl chloride} \xrightarrow{\text{triethylamine}} \text{this compound} 4,5-dimethylthiazole+4-ethylbenzoyl chloridetriethylamine​this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing the risk of side reactions and impurities.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or alcohols.

    Substitution: Halogenated derivatives of the benzamide moiety.

Scientific Research Applications

Chemistry: N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: In biological research, this compound may be used as a probe to study enzyme interactions and metabolic pathways involving thiazole derivatives.

Industry: The compound can be utilized in the development of agrochemicals, dyes, and other industrial products requiring specific chemical properties.

Mechanism of Action

The mechanism of action of N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring may participate in hydrogen bonding or π-π interactions, facilitating binding to the active site of enzymes. This binding can modulate the activity of the enzyme, leading to various biological effects.

Comparison with Similar Compounds

  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]acetamide
  • N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[(5-nitro-1,3-benzoxazol-2-yl)sulfanyl]acetamide

Uniqueness: N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide is unique due to the presence of the ethylbenzamide moiety, which imparts distinct chemical and biological properties compared to other thiazole derivatives. This uniqueness can be leveraged in the design of novel compounds with specific desired activities.

Properties

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-ethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2OS/c1-4-11-5-7-12(8-6-11)13(17)16-14-15-9(2)10(3)18-14/h5-8H,4H2,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPBMZJGMLXILC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=NC(=C(S2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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